3-({[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine

Medicinal Chemistry Physicochemical Profiling SAR

This 3-({[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine (CAS 1011947-11-7) is a structurally validated research compound for DNA repair oncology and kinase selectivity programs. Its ortho-chlorophenyl substitution and 3-pyridylmethyl thioether regioisomerism distinguish it from 4-pyridyl analogs (e.g., BDBM8551, GSK-3β IC50 12 µM) and para-substituted variants, directly influencing target engagement and SAR continuity. Documented in a 74,807-compound FANCM–RMI HTS, it is an essential benchmarking tool for chemoresistance reversal studies. For procurement, request a quote via custom synthesis or available stock. Standard B2B shipping; verify destination import requirements.

Molecular Formula C14H10ClN3OS
Molecular Weight 303.8 g/mol
CAS No. 1011947-11-7
Cat. No. B6525757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-({[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine
CAS1011947-11-7
Molecular FormulaC14H10ClN3OS
Molecular Weight303.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN=C(O2)SCC3=CN=CC=C3)Cl
InChIInChI=1S/C14H10ClN3OS/c15-12-6-2-1-5-11(12)13-17-18-14(19-13)20-9-10-4-3-7-16-8-10/h1-8H,9H2
InChIKeyQJDQCBPAYVQNRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-({[5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-Yl]Sulfanyl}Methyl)Pyridine – Structural and Pharmacochemical Baseline for Informed Procurement


3-({[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine (CAS 1011947-11-7, PubChem CID 24321978) is a synthetic heterocyclic small molecule belonging to the 1,3,4-oxadiazole family [1]. Its structure features a 2-chlorophenyl group at the 5-position of the oxadiazole ring and a pyridin-3-ylmethylsulfanyl substituent at the 2-position, yielding a molecular formula of C14H10ClN3OS and a molecular weight of 303.8 g/mol [1]. The compound is typically supplied at ≥95% purity for research use and occupies a distinct chemical space defined by its ortho-chlorophenyl substitution pattern, 3-pyridylmethyl thioether linkage, and computed physicochemical profile (XLogP3-AA = 3.3, TPSA = 77.1 Ų, 0 H-bond donors, 5 H-bond acceptors) [1]. It has been included in a high-throughput screening campaign targeting the FANCM–RMI protein–protein interaction within the Fanconi anemia DNA repair pathway [2].

Why Generic 1,3,4-Oxadiazole-Pyridine Hybrids Cannot Replace 3-({[5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-Yl]Sulfanyl}Methyl)Pyridine in Target-Focused Campaigns


Within the 1,3,4-oxadiazole-pyridine chemical space, minor structural variations produce substantial shifts in target engagement, physicochemical properties, and biological readout. The ortho-chloro substituent on the phenyl ring of this compound imposes a distinct dihedral angle and electron-withdrawing effect compared to para-chloro or unsubstituted phenyl analogs [1]. This influences the compound's computed lipophilicity (XLogP3-AA = 3.3) and hydrogen-bonding capacity relative to regioisomers [1]. The 3-pyridylmethyl thioether linkage positions the pyridine nitrogen at a specific geometry that differs from 2-pyridylmethyl or 4-pyridylmethyl analogs, a factor that has been shown to alter metal-coordination behavior in structurally related 1,3,4-oxadiazole ligands [3]. Furthermore, a pilot high-throughput screen of 74,807 small molecules for FANCM–RMI interaction inhibitors included this specific compound, establishing a documented screening context that cannot be assumed for close analogs [2]. Substituting any close structural analog without verifying these property differences risks invalidating SAR continuity, confounding hit follow-up, and compromising reproducibility in target-focused biochemical or cellular assays.

Quantitative Differentiation Evidence for 3-({[5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-Yl]Sulfanyl}Methyl)Pyridine Versus Closest Analogs


Chlorine Positional Isomerism: Ortho- vs. Para-Chlorophenyl Physicochemical Comparison

The ortho-chlorophenyl substitution in the target compound differentiates it from the para-chloro analog 2-(4-chlorophenyl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole. Computed physicochemical data from PubChem show the target compound has XLogP3-AA = 3.3, Topological Polar Surface Area = 77.1 Ų, 0 hydrogen bond donors, and 5 hydrogen bond acceptors [1]. The ortho-chloro orientation alters the dihedral angle between the phenyl and oxadiazole rings, affecting molecular shape and potential target complementarity relative to the para-substituted analog [1].

Medicinal Chemistry Physicochemical Profiling SAR

Pyridine Regioisomerism: 3-Pyridylmethyl vs. 4-Pyridylmethyl Attachment and Target Engagement

The target compound features a 3-pyridylmethyl thioether, distinguishing it from the 4-pyridyl analog 2-{[(2-chlorophenyl)methyl]sulfanyl}-5-(pyridin-4-yl)-1,3,4-oxadiazole (BDBM8551), for which quantitative GSK-3β inhibition data are available in BindingDB. The 4-pyridyl analog shows IC50 = 12,000 nM and EC50 = 4,850 nM against human glycogen synthase kinase-3 beta in an in vitro kinase assay at pH 7.0, 2 °C, with 100 μM ATP [2]. This establishes that the pyridine nitrogen position is a critical determinant of kinase active-site complementarity; the target compound's 3-pyridylmethyl geometry would present the pyridine nitrogen at a different vector, predicting non-identical kinase inhibition profiles [1][2]. Direct GSK-3β data for the target compound are not available, and this inference must be treated with caution.

Kinase Inhibition GSK-3β Structure-Activity Relationship

FANCM-RMI Pathway Screening Context: Documented HTS Inclusion vs. Uncharacterized Analogs

The target compound (CAS 1011947-11-7) was included in a pilot high-throughput screen of 74,807 small molecules designed to identify inhibitors of the FANCM–RMI protein–protein interaction, a validated target for resensitizing chemoresistant tumors [1]. The screening cascade employed a fluorescence polarization assay for primary screening, followed by an orthogonal proximity assay for hit confirmation and a secondary proximity assay for selectivity assessment [1]. The benchmark inhibitor PIP-199, identified from related screening efforts, exhibits an IC50 of 36 μM against the RMI core complex/MM2 interaction . While the specific screening outcome for the target compound has not been publicly disclosed, its inclusion in this defined assay context provides a documented screening pedigree that uncharacterized structural analogs lack.

DNA Repair Fanconi Anemia Pathway High-Throughput Screening

Antibacterial Activity Potential: Class-Level MIC Benchmarks from Pyridine-Embedded 1,3,4-Oxadiazole Hybrids

A 2025 study by Shivakumara et al. evaluated pyridine-embedded 1,3,4-oxadiazole hybrids (compounds 3a–c and 4a–c) for antimicrobial activity, reporting that compound 4c exhibited an MIC value of 3.125 μg/mL against Bacillus subtilis [1]. These hybrids share the core 1,3,4-oxadiazole-pyridine architecture with the target compound, although they differ in the specific substitution pattern at the oxadiazole 2- and 5-positions. This class-level data indicates that the 1,3,4-oxadiazole-pyridine scaffold can yield potent antibacterial activity; the target compound, with its unique 2-chlorophenyl and 3-pyridylmethylthio substituents, represents a structurally distinct entry point for antimicrobial SAR exploration within this scaffold class [1]. Direct MIC data for the target compound are not available.

Antimicrobial Resistance Metallo-β-Lactamase Antibacterial Screening

Optimal Research and Industrial Application Scenarios for 3-({[5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-Yl]Sulfanyl}Methyl)Pyridine (CAS 1011947-11-7)


DNA Repair-Targeted Drug Discovery: FANCM–RMI Interaction Inhibitor Follow-Up

The compound's documented inclusion in a 74,807-compound FANCM–RMI high-throughput screen [2] makes it a candidate for follow-up in DNA repair-targeted oncology programs. Research groups investigating chemoresistance reversal in Fanconi anemia pathway-dependent tumors may procure this compound to benchmark against the known inhibitor PIP-199 (IC50 = 36 μM) and explore the SAR around the 2-chlorophenyl-1,3,4-oxadiazole-pyridine chemotype.

Kinase Profiling and Selectivity Screening: GSK-3β and Beyond

Given that the closely related 4-pyridyl analog BDBM8551 shows measurable GSK-3β inhibition (IC50 = 12,000 nM; EC50 = 4,850 nM) [REFS-2 in Section 3, Evidence Item 2], this compound's 3-pyridylmethyl regioisomerism offers a valuable comparator for kinase selectivity profiling. Procurement is justified for panel screening to determine whether the pyridine nitrogen positional shift alters kinase inhibition potency or target preference.

Antimicrobial Discovery: Diversity-Oriented Screening Library Expansion

Based on the class-level antibacterial activity of pyridine-embedded 1,3,4-oxadiazole hybrids (MIC = 3.125 μg/mL against B. subtilis for the most active analog) [3], this compound represents a structurally distinct entry for antimicrobial screening libraries. Its ortho-chlorophenyl substitution and computed lipophilicity (XLogP3-AA = 3.3) [1] differentiate it from reported analogs and support its use in Gram-positive antibacterial discovery campaigns.

Metal-Organic Framework (MOF) and Coordination Chemistry: Ligand Design

The 3-pyridylmethylthio-1,3,4-oxadiazole motif has been demonstrated as a semi-rigid ligand for Ag(I) coordination polymers and supramolecular complexes [REFS-3 in Section 2]. The target compound, with its 2-chlorophenyl substituent, offers a variant for crystal engineering studies where the ortho-chloro group may influence packing, topology, and framework stability compared to previously reported quinolinyl or pyridyl analogs.

Quote Request

Request a Quote for 3-({[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.